molecular formula C9H12O2 B1612953 (4-Methyl-1,2-phenylene)dimethanol CAS No. 90534-49-9

(4-Methyl-1,2-phenylene)dimethanol

Cat. No. B1612953
CAS RN: 90534-49-9
M. Wt: 152.19 g/mol
InChI Key: PPTQMBVYEGXAQI-UHFFFAOYSA-N
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Description

(4-Methyl-1,2-phenylene)dimethanol, also known as MPDM, is a chemical compound that has been extensively studied for its potential applications in various fields, including polymer chemistry, material science, and biomedical research. MPDM is a diol with a molecular formula of C9H12O2 and a molecular weight of 152.19 g/mol.

Scientific Research Applications

Metal Organic Framework Synthesis

1,4-Phenylenebis(methylidyne)tetrakis(phosphonic acid) has been studied as a molecular building block for creating coordination frameworks with lanthanides (La, Nd, Gd, Dy). This compound led to the discovery of 14 new lanthanide phosphonates, categorized into three structure types, contributing to advances in metal-organic framework synthesis (Plabst & Bein, 2009).

Polymer and Network Formation

Research on mesomorphism and molecular orientation of phenylene derivatives revealed that a methyl group affects transition temperatures and thermodynamic parameters in monomers. This has implications for the formation of highly oriented and densely crosslinked polymer networks, which are significant in material science and engineering (Broer, Hikmet, & Challa, 1989).

Polyurethane Synthesis

The reaction of 1,4-phenylene diisocyanate with (R)-1,1'-Bi(2-naphthol) led to the formation of linear polyurethane and cyclic compounds, including a cyclic dimer and trimer. The resulting polymer was proposed to possess a π-stacked, 2/1-helical conformation, a finding that broadens our understanding of polymer structure and applications (Gudeangadi, Sakamoto, Shichibu, Konishi, & Nakano, 2015).

Liquid Crystal Polyurethane Properties

1,4-Bis(p-hydroxybenzoate)phenylene, a derivative, was used to synthesize novel liquid crystal polyurethanes. These polyurethanes exhibited thermotropic liquid crystalline properties, important for applications in display technology and advanced materials (Hao-bo, Zhang Yunfeng, & Xinguo Zheng, 2006).

Photoluminescent Polyurethanes

Cyano-substituted oligo(p-phenylene vinylene) molecules, when incorporated into thermoplastic polyurethanes, showed potential as built-in deformation sensors due to their photoluminescence spectra changing with applied strain. This has implications for smart materials and sensing technologies (Crenshaw & Weder, 2006).

properties

IUPAC Name

[2-(hydroxymethyl)-4-methylphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7-2-3-8(5-10)9(4-7)6-11/h2-4,10-11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTQMBVYEGXAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623769
Record name (4-Methyl-1,2-phenylene)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-1,2-phenylene)dimethanol

CAS RN

90534-49-9
Record name (4-Methyl-1,2-phenylene)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To tetrahydrofuran (200 ml) was added lithium aluminum hydride (4.91 g, 129 mmol), and the mixture was stirred under ice-cooling. Then, a solution (100 ml) of 4-methylphthalic anhydride (10.4 g, 64.1 mmol) in tetrahydrofuran was added and the mixture was heated under reflux for 90 min. The reaction mixture was ice-cooled, and water (4.91 ml), 15% aqueous sodium hydroxide solution (4.91 ml), water (14.7 ml) and anhydrous magnesium sulfate were successively added with stirring. The insoluble material was filtered off through celite, and the solution was concentrated under reduced pressure to give the title compound (9.34 g, yield 96%) as a colorless oil.
Quantity
100 mL
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4.91 g
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200 mL
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4.91 mL
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14.7 mL
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4.91 mL
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Yield
96%

Synthesis routes and methods II

Procedure details

4-Methylphthalic acid (1.40 g, 7.8 mmol) was dissolved in tetrahydrofuran (80 ml) under an argon atmosphere, and lithium aluminum hydride (742 mg, 19.5 mmol) was added, which was followed by reflux under heating for 4 hours. Water was added to the reaction mixture on an ice bath, and the mixture was extracted with ethyl acetate. The organic extract was washed successively with saturated aqueous potassium sodium tartrate solution, water and saturated brine, dried over anhydrous sodium sulfate, filtered and concentrated. The obtained residue was separated and purified by silica gel column chromatography [developing solution: a mixed solution of ethyl acetate and hexane (volume ratio 2:3)] to give 759 mg of 3,4-dihydroxymethyltoluene (yield 64%).
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1.4 g
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80 mL
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742 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methyl-1,2-phenylene)dimethanol
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Citations

For This Compound
4
Citations
B Liu, X Zhou - Chinese Chemical Letters, 2019 - Elsevier
An efficient method for preparation of substituted 1,2-phenylenedimethanols and aliphatic 1,4-diols that are valuable intermediates in organic synthesis, has been developed by the base…
Number of citations: 4 www.sciencedirect.com
ACA D'Hollander, NJ Westwood - Tetrahedron, 2018 - Elsevier
One approach for the synthesis of isoindolinones, a privileged bioactive heterocyclic core structure, involves a condensation reaction of o-phthaldialdehydes with a suitable nitrogen-…
Number of citations: 13 www.sciencedirect.com
HU Kim, JB Park, AC Grimsdale… - Israel Journal of …, 2015 - Wiley Online Library
A series of fullerene derivatives based on methyl‐ and dimethyl‐substituted o‐xylenyl groups were synthesized via DielsAlder reaction from fullerene (C 60 ) and dienes derived from α…
Number of citations: 2 onlinelibrary.wiley.com
S Obeng - 2017 - search.proquest.com
© Samuel Obeng 2017 All Rights Reserved Page 1 © Samuel Obeng 2017 All Rights Reserved Page 2 Page 3 Design, synthesis, and biological screening of selective mu opioid …
Number of citations: 2 search.proquest.com

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